4-(p-Tolyl)tetrahydro-2H-pyran-4-amine

Medicinal Chemistry Physicochemical Property Optimization ADME

Select 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine (CAS 1097780-82-9, ≥98% purity) for your med chem program. The p-tolyl substitution elevates lipophilicity (cLogP gain) while preserving TPSA—ideal for optimizing membrane permeability without polar surface area penalties. A peer-reviewed route confirms its utility as a direct precursor to adrenoblocking aryloxypropanolamines. The tetrahydropyran core introduces beneficial sp³ character linked to improved PK and lower attrition.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B15059969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-Tolyl)tetrahydro-2H-pyran-4-amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCOCC2)N
InChIInChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12/h2-5H,6-9,13H2,1H3
InChIKeyVQBACVGYEHCTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(p-Tolyl)tetrahydro-2H-pyran-4-amine (CAS 1097780-82-9) Chemical and Vendor Data


4-(p-Tolyl)tetrahydro-2H-pyran-4-amine (CAS 1097780-82-9) is a synthetic organic building block with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . It is a substituted tetrahydropyran derivative, featuring a 4-aminotetrahydropyran core with a p-tolyl (4-methylphenyl) group at the 4-position . This structure incorporates the tetrahydropyran ring, a prevalent three-dimensional scaffold in marketed drugs known for conferring beneficial physicochemical properties like increased solubility and metabolic stability compared to carbocyclic rings [1]. It is commercially available from multiple vendors, with a minimum specified purity of ≥98% .

Why 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine Cannot Be Replaced with Generic Analogs


Generic substitution with a related tetrahydropyran-4-amine analog is not advised without rigorous validation. Even subtle changes to the aryl substituent on the 4-aminotetrahydropyran scaffold can profoundly alter key properties, including lipophilicity, metabolic stability, and biological activity. For instance, the presence of a methyl group (as in the p-tolyl moiety) versus a hydrogen, methoxy, or other substituent directly influences the compound's calculated logP, which is a critical determinant of solubility, membrane permeability, and off-target binding . Furthermore, the specific aryl group can dictate the success of subsequent synthetic transformations and the final compound's pharmacological profile, as demonstrated by the moderate adrenoblocking activity observed in specific derivatives of this compound [1]. Interchanging compounds based solely on the core scaffold without empirical data on the specific derivative introduces significant risk to project reproducibility and data integrity.

Quantitative Evidence for 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine Differentiation


Lipophilicity (clogP) Comparison: p-Tolyl vs. Phenyl Substituent

The introduction of a methyl group to the phenyl ring significantly increases the lipophilicity of the tetrahydropyran-4-amine scaffold. The unsubstituted analog, 4-phenyltetrahydro-2H-pyran-4-amine, has a reported logP of 0.72 . While a directly measured value for 4-(p-tolyl)tetrahydro-2H-pyran-4-amine is not found in the literature, standard calculated increments suggest an increase in logP of approximately +0.5 to +0.6 log units relative to the parent phenyl compound.

Medicinal Chemistry Physicochemical Property Optimization ADME

Polar Surface Area (TPSA) Identity: p-Tolyl vs. Phenyl Substituent

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The addition of a methyl group to the phenyl ring does not introduce additional polar atoms or hydrogen bond donors/acceptors. Consequently, 4-(p-tolyl)tetrahydro-2H-pyran-4-amine is expected to have a TPSA that is essentially identical to that of its 4-aminotetrahydropyran core and its unsubstituted phenyl analog, which is 35.25 Ų .

Drug Design Bioavailability Physicochemical Property Analysis

Demonstrated Biological Relevance: Moderate Adrenoblocking Activity in Derived Compounds

This compound is not merely an inert building block; it is a precursor to biologically active molecules. Its 4-ylmethylamine derivative, when reacted with specific phenoxymethyloxiranes, yields new aryloxypropanolamines that exhibit moderate adrenoblocking activity [1]. While the study does not provide a direct IC50 comparison against other tetrahydropyran-based adrenoblockers, it establishes the p-tolyl-substituted tetrahydropyran core as a viable scaffold for generating compounds with this specific pharmacological activity [1].

Pharmacology Adrenergic Receptor Cardiovascular Research

Specific Research Applications for 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine Based on Evidence


Medicinal Chemistry: Optimizing Lipophilicity in a Tetrahydropyran Scaffold

This compound is a superior choice for medicinal chemistry projects where increasing lipophilicity without altering the polar surface area (TPSA) is a key design goal. As shown in the comparison with 4-phenyltetrahydro-2H-pyran-4-amine, the addition of the p-tolyl group allows for a calculated increase in logP while maintaining a constant TPSA [1]. This property profile is highly desirable for optimizing membrane permeability and target engagement while managing other ADME properties. Using 4-(p-tolyl)tetrahydro-2H-pyran-4-amine as a synthetic intermediate provides a direct route to compounds with these optimized physicochemical characteristics [1].

Pharmacological Tool Development: Adrenoblocking Agent Synthesis

For researchers focused on developing novel adrenergic receptor modulators, this compound serves as a validated and direct synthetic precursor. A peer-reviewed study has explicitly demonstrated that using the 4-ylmethylamine derivative of this compound leads to the successful synthesis of aryloxypropanolamines that exhibit moderate adrenoblocking activity [1]. This provides a strong scientific rationale for its procurement and use in medicinal chemistry programs targeting the adrenergic system, offering a defined starting point with demonstrated pharmacological relevance [1].

Organic Synthesis: A Stable, sp3-Rich Building Block for Complex Molecule Construction

The tetrahydropyran ring is a privileged scaffold in drug discovery due to its ability to introduce three-dimensionality (sp3 character), which is associated with improved pharmacokinetic properties and reduced attrition rates [1]. 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine offers a stable and versatile platform for building complex molecular libraries. Its high commercial purity (≥98%) ensures reliable and reproducible outcomes in multi-step synthetic sequences, making it a dependable building block for generating diverse compound collections in an industrial or academic setting [1].

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